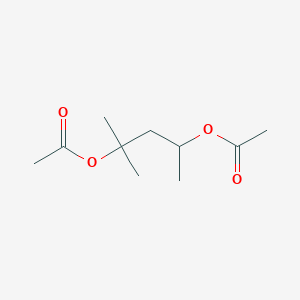
2-Methylpentane-2,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpentane-2,4-diyl diacetate is an organic compound with the molecular formula C10H18O4. It is a derivative of 2-Methyl-2,4-pentanediol, where both hydroxyl groups are acetylated. This compound is a colorless liquid with a mild, sweetish odor and is used in various industrial and laboratory applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylpentane-2,4-diyl diacetate can be synthesized through the acetylation of 2-Methyl-2,4-pentanediol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of both hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of 2-Methyl-2,4-pentanediol and acetic anhydride through a reactor packed with a solid acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water or aqueous base to yield 2-Methyl-2,4-pentanediol and acetic acid.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Reduction: The compound can be reduced to 2-Methyl-2,4-pentanediol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide, room temperature to reflux.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature to reflux.
Major Products Formed:
Hydrolysis: 2-Methyl-2,4-pentanediol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: 2-Methyl-2,4-pentanediol.
Wissenschaftliche Forschungsanwendungen
2-Methylpentane-2,4-diyl diacetate is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of other esters and diols.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed hydrolysis and esterification reactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to undergo hydrolysis and release active compounds.
Industry: The compound is used as a solvent and plasticizer in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Methylpentane-2,4-diyl diacetate primarily involves its hydrolysis to release 2-Methyl-2,4-pentanediol and acetic acid. The hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released 2-Methyl-2,4-pentanediol can then participate in various biochemical and chemical processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2,4-pentanediol: The parent compound, which is a diol and lacks the acetyl groups.
2-Methyl-2,4-pentanediol monoacetate: A partially acetylated derivative with only one hydroxyl group acetylated.
Hexylene glycol: Another name for 2-Methyl-2,4-pentanediol, often used interchangeably.
Uniqueness: 2-Methylpentane-2,4-diyl diacetate is unique due to its dual acetylation, which imparts different chemical properties compared to its parent compound and other similar diols. The acetyl groups make it more hydrophobic and less reactive towards certain nucleophiles, which can be advantageous in specific industrial and research applications.
Eigenschaften
CAS-Nummer |
1637-24-7 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(4-acetyloxy-4-methylpentan-2-yl) acetate |
InChI |
InChI=1S/C10H18O4/c1-7(13-8(2)11)6-10(4,5)14-9(3)12/h7H,6H2,1-5H3 |
InChI-Schlüssel |
PTPLKZHLDXVIBT-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
Key on ui other cas no. |
1637-24-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


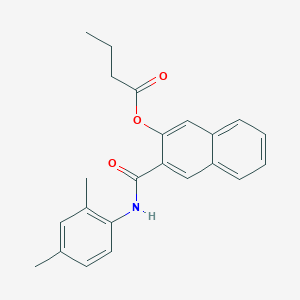





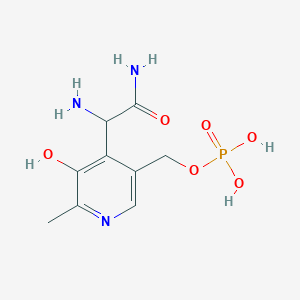
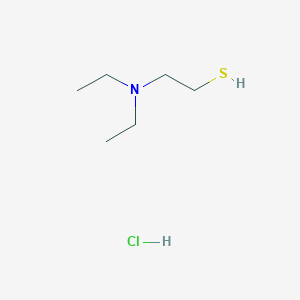

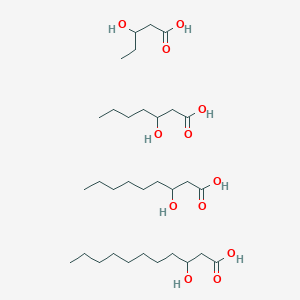

![2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B162502.png)


